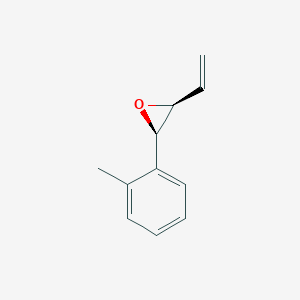
2H-1,3-Thiazine, 2,2'-(azodimethylidyne)bis(tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3-Thiazine, 2,2’-(azodimethylidyne)bis(tetrahydro-): is a heterocyclic compound containing both nitrogen and sulfur atoms. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Thiazine, 2,2’-(azodimethylidyne)bis(tetrahydro-) typically involves the cyclocondensation of appropriate precursors under specific conditions. One common method involves the reaction of imidazolidine-2-thione with 1,3-dibromopropane in the presence of a base, such as sodium ethoxide, in refluxing ethanol . This reaction results in the formation of the thiazine ring structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 2H-1,3-Thiazine, 2,2’-(azodimethylidyne)bis(tetrahydro-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted thiazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2H-1,3-Thiazine, 2,2’-(azodimethylidyne)bis(tetrahydro-) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2H-1,3-Thiazine, 2,2’-(azodimethylidyne)bis(tetrahydro-) involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular signaling pathways, exerting anti-inflammatory and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar thiazine ring structure and exhibit comparable biological activities.
Benzothiazines: Another class of thiazine derivatives with diverse pharmacological properties.
Thiazolidines: Compounds with a similar sulfur-containing ring but different chemical properties and applications.
Uniqueness: 2H-1,3-Thiazine, 2,2’-(azodimethylidyne)bis(tetrahydro-) is unique due to its specific azodimethylidyne linkage, which imparts distinct chemical reactivity and biological activity compared to other thiazine derivatives .
Eigenschaften
CAS-Nummer |
97190-66-4 |
|---|---|
Molekularformel |
C10H16N4S2 |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
(1E)-N-[(E)-5,6-dihydro-4H-1,3-thiazin-2-ylmethylideneamino]-1-(1,3-thiazinan-2-ylidene)methanamine |
InChI |
InChI=1S/C10H16N4S2/c1-3-11-9(15-5-1)7-13-14-8-10-12-4-2-6-16-10/h7-8,11,13H,1-6H2/b9-7+,14-8+ |
InChI-Schlüssel |
WXYSVKZYJYTKIC-AITIXOJYSA-N |
Isomerische SMILES |
C1CN/C(=C\N/N=C/C2=NCCCS2)/SC1 |
Kanonische SMILES |
C1CNC(=CNN=CC2=NCCCS2)SC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate](/img/structure/B14347045.png)
![(4-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B14347048.png)

![3-[(1,3-Benzoxazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14347066.png)
![2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide](/img/structure/B14347074.png)
![2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B14347082.png)

![2,2'-Disulfanediylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B14347093.png)

![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)


